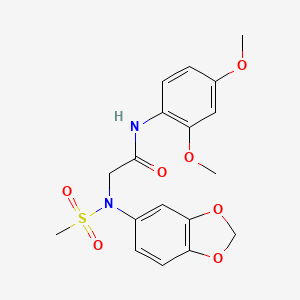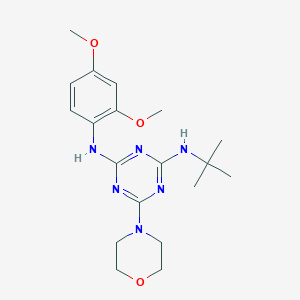![molecular formula C21H26N2O5S B3567099 3,4-dimethoxy-N-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B3567099.png)
3,4-dimethoxy-N-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide
Übersicht
Beschreibung
3,4-dimethoxy-N-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide, also known as JNJ-26854165, is a novel small molecule that has attracted significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamides and has been synthesized by several methods.
Wirkmechanismus
3,4-dimethoxy-N-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide is a potent inhibitor of HDACs, which are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene expression. By inhibiting HDACs, this compound increases the acetylation of histone proteins, leading to the activation of genes that are involved in cell differentiation, apoptosis, and other cellular processes. This compound has also been shown to inhibit the activity of other enzymes, such as the proteasome and the chaperone Hsp90, which play important roles in protein degradation and folding.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the reduction of inflammation. This compound has also been shown to increase the expression of BDNF, which promotes the growth and survival of neurons. In addition, this compound has been shown to have anti-angiogenic effects, which may contribute to its anti-cancer activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3,4-dimethoxy-N-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide is its potent inhibitory activity against HDACs, which makes it a valuable tool for studying the role of HDACs in various cellular processes. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which may make it difficult to use in certain experimental settings. In addition, this compound has been shown to have off-target effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
For 3,4-dimethoxy-N-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide research include the development of more potent and selective HDAC inhibitors, the identification of biomarkers that can predict the response to this compound in cancer patients, and the investigation of this compound's potential therapeutic applications in other diseases, such as autoimmune disorders and viral infections. In addition, the combination of this compound with other drugs, such as chemotherapy agents or immune checkpoint inhibitors, may enhance its therapeutic efficacy and reduce the risk of drug resistance.
Wissenschaftliche Forschungsanwendungen
3,4-dimethoxy-N-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a critical role in cancer progression. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy.
In inflammation research, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the activation of NF-κB, a transcription factor that regulates the expression of many inflammatory genes. This compound has also been shown to reduce the severity of inflammatory bowel disease in animal models.
In neurological disorder research, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and traumatic brain injury. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
Eigenschaften
IUPAC Name |
3,4-dimethoxy-N-methyl-N-[4-(piperidine-1-carbonyl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-22(29(25,26)18-11-12-19(27-2)20(15-18)28-3)17-9-7-16(8-10-17)21(24)23-13-5-4-6-14-23/h7-12,15H,4-6,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATGPVACHBUWWSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)N2CCCCC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~1~-1,3-benzodioxol-5-yl-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B3567018.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-phenoxyphenyl)acetamide](/img/structure/B3567033.png)
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B3567037.png)
![N-cyclohexyl-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3567041.png)
![N-cyclohexyl-2-{[4-ethyl-5-(1-naphthylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3567048.png)
![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(4-phenoxyphenyl)acetamide](/img/structure/B3567050.png)
![2-(4-allyl-5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)phenol](/img/structure/B3567067.png)

![2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-5-nitropyridine](/img/structure/B3567087.png)
![N-(2-chlorophenyl)-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B3567092.png)
![2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethoxy]benzamide](/img/structure/B3567093.png)
![4-ethoxy-N-(4-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B3567096.png)

![N-[1-(1-azepanylcarbonyl)-2-(3,4-dimethoxyphenyl)vinyl]-2-furamide](/img/structure/B3567114.png)
